molecular formula C28H28N4O3S B2425737 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide CAS No. 1115360-07-0

4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide

Cat. No.: B2425737
CAS No.: 1115360-07-0
M. Wt: 500.62
InChI Key: YGUFFVGOHZDJTF-UHFFFAOYSA-N
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Description

4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the thioether and amide functionalities. Common reagents used in these steps include acyl chlorides, amines, and thiols under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether or amine groups.

    Reduction: Reduction reactions could target the carbonyl groups in the quinazoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, particularly in cancer research.

Medicine

In medicine, compounds like this one might be investigated for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit tyrosine kinases, which play a role in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor in cancer treatment.

    Erlotinib: Similar to gefitinib, used for its anti-cancer properties.

Uniqueness

What sets 4-{[2-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-propylbenzamide apart might be its specific substituents, which could confer unique biological activities or improved pharmacokinetic properties.

Properties

IUPAC Name

4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S/c1-3-16-29-26(34)21-12-10-20(11-13-21)17-32-27(35)23-6-4-5-7-24(23)31-28(32)36-18-25(33)30-22-14-8-19(2)9-15-22/h4-15H,3,16-18H2,1-2H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUFFVGOHZDJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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